3,4-Bis(chloromethyl)pyridine hydrochloride
Overview
Description
3,4-Bis(chloromethyl)pyridine hydrochloride is a chemical compound used in laboratory settings . It is also known as 3-Picolyl chloride hydrochloride . It is not recommended for food, drug, pesticide, or biocidal product use .
Synthesis Analysis
The synthesis of 3-(chloromethyl)pyridine hydrochloride involves several steps . The process starts with 3-methylpyridine as a raw material, which is oxidized into 3-picolinic acid with potassium permanganate . The 3-picolinic acid then reacts with methanol to produce methyl pyridine-3-carboxylate . This is then reduced to 3-pyridinemethanol, which reacts with thionyl chloride to produce the target product, namely, 3-(chloromethyl)pyridine hydrochloride .Molecular Structure Analysis
The molecular formula of 3,4-Bis(chloromethyl)pyridine hydrochloride is C7H8Cl3N . Its average mass is 212.504 Da and its mono-isotopic mass is 210.972229 Da .Physical And Chemical Properties Analysis
3,4-Bis(chloromethyl)pyridine hydrochloride is a solid substance . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .Scientific Research Applications
1. Synthesis of Trifluoromethylpyridines
- Application Summary: 3,4-Bis(chloromethyl)pyridine hydrochloride is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients . TFMP derivatives are primarily used in crop protection from pests .
- Methods of Application: The specific methods of synthesis are not detailed in the source, but it involves the use of 3,4-Bis(chloromethyl)pyridine hydrochloride as a starting material .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
2. Synthetic Method of 3-(Chloromethyl)pyridine Hydrochloride
- Application Summary: 3,4-Bis(chloromethyl)pyridine hydrochloride is involved in a synthetic method of 3-(chloromethyl)pyridine hydrochloride .
- Methods of Application: The method involves several steps, including the oxidation of 3-methylpyridine into 3-picolinic acid with potassium permanganate, the reaction of 3-picolinic acid and methanol to produce methyl pyridine-3-carboxylate, the reduction of methyl pyridine-3-carboxylate to 3-pyridinemethanol, and the reaction of 3-pyridinemethanol with thionyl chloride to produce 3-(chloromethyl)pyridine hydrochloride .
- Results or Outcomes: The result is the successful synthesis of 3-(chloromethyl)pyridine hydrochloride .
3. Protection of Carboxyl Termini of Peptides
- Application Summary: 3,4-Bis(chloromethyl)pyridine hydrochloride is used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters . This provides a polar ‘handle’ which aids in the separation and purification of the peptide .
- Methods of Application: The group can be introduced in the presence of a base, e.g., tetramethylguanidine, and is stable to acid-catalyzed conditions .
- Results or Outcomes: The result is the successful protection of the carboxyl termini of peptides, aiding in their separation and purification .
4. Synthesis of 4-Chloromethyl Pyridine Hydrochloride
- Application Summary: 3,4-Bis(chloromethyl)pyridine hydrochloride is used in a synthetic method of 4-chloromethyl pyridine hydrochloride .
- Methods of Application: The method involves several steps, including the oxidation of 4-picolinic acid with potassium permanganate, the reaction of 4-picolinic acid and methanol to produce methyl pyridine-4-carboxylate, the reduction of methyl pyridine-4-carboxylate to 4-pyridinemethanol, and the reaction of 4-pyridinemethanol with thionyl chloride to produce 4-chloromethyl pyridine hydrochloride .
- Results or Outcomes: The result is the successful synthesis of 4-chloromethyl pyridine hydrochloride .
5. Synthesis of Sensitive Fluorescent Chemosensor for Hg 2+
- Application Summary: 3,4-Bis(chloromethyl)pyridine hydrochloride is used in the synthesis of a sensitive fluorescent chemosensor for Hg 2+, composed of two aminonaphthalimide fluorophores and a receptor of 2,6-bis (aminomethyl)pyridine .
- Methods of Application: The specific methods of synthesis are not detailed in the source, but it involves the use of 3,4-Bis(chloromethyl)pyridine hydrochloride as a starting material .
- Results or Outcomes: The result is the successful synthesis of a sensitive fluorescent chemosensor for Hg 2+ .
6. Synthesis of 4-Chloromethyl Pyridine Hydrochloride
- Application Summary: 3,4-Bis(chloromethyl)pyridine hydrochloride is used in a synthetic method of 4-chloromethyl pyridine hydrochloride .
- Methods of Application: The method involves several steps, including the oxidation of 4-picolinic acid with potassium permanganate, the reaction of 4-picolinic acid and methanol to produce methyl pyridine-4-carboxylate, the reduction of methyl pyridine-4-carboxylate to 4-pyridinemethanol, and the reaction of 4-pyridinemethanol with thionyl chloride to produce 4-chloromethyl pyridine hydrochloride .
- Results or Outcomes: The result is the successful synthesis of 4-chloromethyl pyridine hydrochloride .
7. Synthesis of Sensitive Fluorescent Chemosensor for Hg 2+
- Application Summary: 3,4-Bis(chloromethyl)pyridine hydrochloride is used in the synthesis of a sensitive fluorescent chemosensor for Hg 2+, composed of two aminonaphthalimide fluorophores and a receptor of 2,6-bis (aminomethyl)pyridine .
- Methods of Application: The specific methods of synthesis are not detailed in the source, but it involves the use of 3,4-Bis(chloromethyl)pyridine hydrochloride as a starting material .
- Results or Outcomes: The result is the successful synthesis of a sensitive fluorescent chemosensor for Hg 2+ .
8. Raw Material in Organic Synthesis
- Application Summary: 3,4-Bis(chloromethyl)pyridine hydrochloride is an important raw material and intermediate used in organic synthesis .
- Methods of Application: The specific methods of synthesis are not detailed in the source, but it involves the use of 3,4-Bis(chloromethyl)pyridine hydrochloride as a starting material .
- Results or Outcomes: The result is the successful synthesis of various organic compounds .
Safety And Hazards
properties
IUPAC Name |
3,4-bis(chloromethyl)pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N.ClH/c8-3-6-1-2-10-5-7(6)4-9;/h1-2,5H,3-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXIJRNFBVTLBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CCl)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis(chloromethyl)pyridine hydrochloride | |
CAS RN |
27221-52-9 | |
Record name | Pyridine, 3,4-bis(chloromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27221-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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